molecular formula C21H14FN3O B5627372 N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5627372
M. Wt: 343.4 g/mol
InChI Key: DEDWKDFYIZVSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has shown promise in the field of scientific research. It has been found to have a variety of potential applications, ranging from cancer treatment to the study of cellular signaling pathways. In We will also list several future directions for further research.

Mechanism of Action

N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide inhibits the activity of PIP5K by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrate, which in turn inhibits downstream signaling pathways. The exact mechanism by which N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide interacts with PIP5K is still being studied, but it is believed that the compound binds to a conserved pocket within the enzyme's catalytic domain.
Biochemical and Physiological Effects
N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PIP5K activity, it has been found to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide for lab experiments is its specificity. It has been shown to inhibit PIP5K activity without affecting other cellular processes. This makes it a valuable tool for researchers studying the role of PIP5K in various cellular processes. However, one limitation of N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide is its stability. It is a relatively unstable compound and must be stored in a dry, dark environment to prevent degradation.

Future Directions

There are several future directions for research involving N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide. One area of interest is the development of more stable analogues of the compound. This would make it easier to store and use in lab experiments. Another area of interest is the study of N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide's effects on other cellular processes. While it has been shown to inhibit PIP5K activity, it is possible that it may have other effects on cellular signaling pathways. Finally, researchers are interested in exploring the potential therapeutic applications of N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide involves several steps. First, 2-chloro-5-nitropyridine is reacted with 2-fluoroaniline to form 2-(2-fluoroanilino)-5-nitropyridine. This compound is then reacted with 9-bromo-9H-fluorene to form N-9H-fluoren-9-yl-2-(2-fluoroanilino)-5-nitropyridin-3-amine. Finally, this compound is treated with 2,2,2-trifluoroethyl isocyanate to produce N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide.

Scientific Research Applications

N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of cellular signaling pathways. N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), which plays a critical role in the regulation of cellular signaling. By inhibiting PIP5K activity, N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide can help researchers better understand the role of this enzyme in various cellular processes.

properties

IUPAC Name

N-(9H-fluoren-9-yl)-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O/c22-20-19(23-17-11-5-6-12-25(17)20)21(26)24-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,18H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDWKDFYIZVSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=C(N5C=CC=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide

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